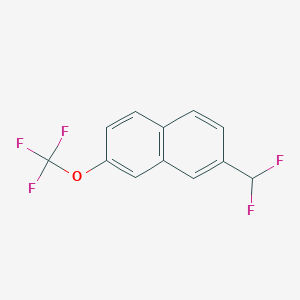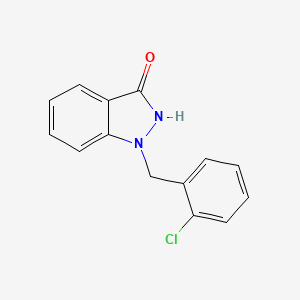
1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a chlorobenzyl group attached to the indazole core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one typically involves the reaction of 2-chlorobenzyl chloride with indazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, or other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may enhance binding affinity to specific targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
- 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole
- 4-(2-Chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one
Comparison: 1-(2-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the chlorobenzyl group further enhances its reactivity and potential applications. While similar compounds may share some properties, the specific structure of this compound makes it particularly valuable in certain research and industrial contexts.
属性
CAS 编号 |
1025-58-7 |
|---|---|
分子式 |
C14H11ClN2O |
分子量 |
258.70 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H11ClN2O/c15-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)16-17/h1-8H,9H2,(H,16,18) |
InChI 键 |
SOLDYCGMHQNPBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



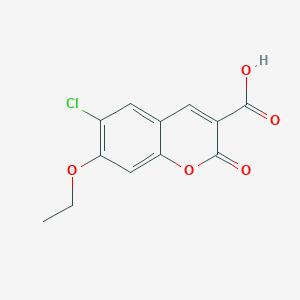


![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)

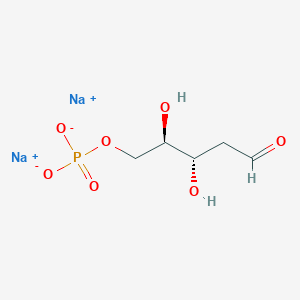
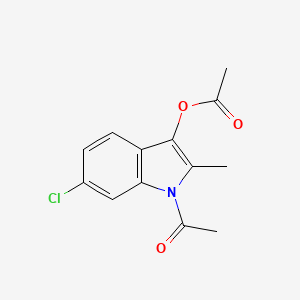

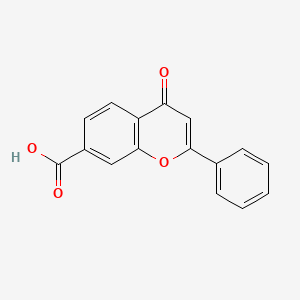
![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)

